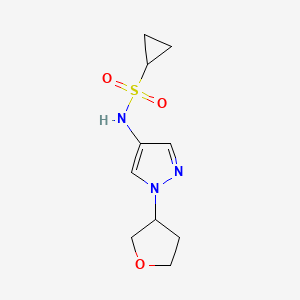

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

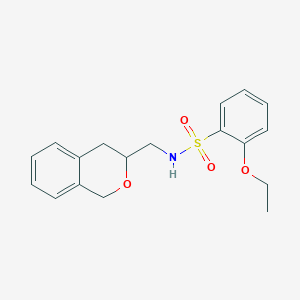

The compound “N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide” is a complex organic molecule. It contains a tetrahydrofuran ring, a pyrazole ring, and a cyclopropane ring, all connected by nitrogen and sulfur atoms. Tetrahydrofuran is a commonly used solvent in organic chemistry, while pyrazole is a basic aromatic ring that is often used as a building block in pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their connection through a series of reactions. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrofuran and cyclopropane rings would add steric bulk, while the pyrazole ring would contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the tetrahydrofuran ring could potentially make the compound soluble in organic solvents .科学的研究の応用

One-pot Synthesis and Derivative Formation

N-halosulfonamide compounds, such as N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide, are utilized in one-pot synthesis reactions to create novel derivatives of pyran and diuracilopyrans. These compounds are synthesized from aromatic and heterocyclic aldehydes, showing the versatility of N-halosulfonamides in creating complex molecules with potential applications in pharmaceuticals and materials science (Ghorbani‐Vaghei et al., 2014).

HIV-1 Protease Inhibition

N-halosulfonamide derivatives have been designed to inhibit HIV-1 protease effectively, showcasing their potential in treating HIV-1 infections. An example is a compound with a tetrahydropyranofuran P2 ligand and cyclopropylaminobenzothiazole P2′ ligand, demonstrating picomolar level inhibitory activity against multidrug-resistant HIV-1 variants. This highlights the compound's role in addressing drug resistance in HIV therapy (Ghosh et al., 2018).

Cyclooxygenase-2 (COX-2) Inhibition

The compound celecoxib, a derivative of 1,5-diarylpyrazole class, which includes similar structural motifs to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide, has been identified for its COX-2 inhibitory activity. This research highlights the potential therapeutic applications of such compounds in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Enantioselective Synthesis

Compounds with N-halosulfonamide moieties have been used in stereoselective denitrogenation reactions to produce enantiomerically pure cyclopropanes. These reactions are crucial for creating compounds with specific stereochemical configurations, which is vital in drug development and synthesis of bioactive molecules (García Ruano et al., 2006).

Antimicrobial Activity

New heterocyclic compounds incorporating sulfamoyl moiety, akin to the structure of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide, have been synthesized for their antimicrobial properties. These compounds show promising results against bacterial and fungal infections, indicating their potential use in developing new antimicrobial agents (Darwish et al., 2014).

作用機序

Target of Action

Related compounds such as 3-(oxolan-3-yl)-1h-pyrazole-4-carboxylic acid and 1-(oxolan-3-yl)propan-1-amine are known, which might suggest potential targets

Biochemical Pathways

Related compounds such as n-fructosyl pyroglutamate and oxolan-3-one are mentioned, which might suggest potential pathways. Further investigation is needed to summarize the affected pathways and their downstream effects.

特性

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c14-17(15,10-1-2-10)12-8-5-11-13(6-8)9-3-4-16-7-9/h5-6,9-10,12H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDZAYVQWJPEKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CN(N=C2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride](/img/structure/B2961434.png)

![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2961436.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961440.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide](/img/structure/B2961449.png)

![4-[2-(Dimethylamino)ethoxy]-2-methylaniline](/img/structure/B2961451.png)

![3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2961453.png)